5-Sulfopicolinic acid

Description

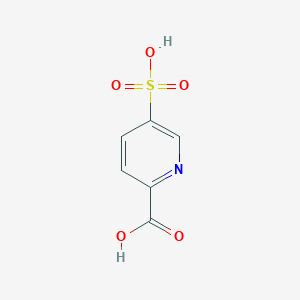

5-Sulfopicolinic acid: is an organic compound with the molecular formula C₆H₅NO₅S It is a derivative of picolinic acid, featuring a sulfonic acid group attached to the pyridine ring

Properties

IUPAC Name |

5-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIORIXOHHAHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376512 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-91-4 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Sulfopicolinic acid can be synthesized through several methods. One common approach involves the sulfonation of picolinic acid. This reaction typically requires the use of sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Structural Context and Sulfonation Mechanism

5-Sulfopicolinic acid (C₆H₄NO₅S) is a derivative of picolinic acid (pyridine-2-carboxylic acid) with a sulfonic acid group (-SO₃H) at the 5-position of the pyridine ring. Sulfonation typically occurs via electrophilic aromatic substitution, where a sulfonic acid group is introduced to activated aromatic rings. In picolinic acid, the carboxylic acid group at the 2-position activates the ring, making para positions (e.g., 5-position) more susceptible to electrophilic substitution .

Plausible Reaction Pathways

While direct data on this compound is absent, the following reactions can be inferred from picolinic acid’s chemistry:

Electrophilic Sulfonation

A likely synthesis route involves sulfonation of picolinic acid using sulfuric acid or fuming sulfuric acid at elevated temperatures. The carboxylic acid group directs sulfonation to the 5-position.

Reaction Scheme :

textNC₅H₄CO₂H → (H₂SO₄, Δ) → NC₅H₃(SO₃H)CO₂H

Picolinic Acid Derivatives

Chelation and Biological Relevance

Picolinic acid acts as a bidentate ligand for metals like Zn²⁺ and Cu²⁺ . Sulfonation at the 5-position could alter its chelation properties by introducing a -SO₃H group, potentially enhancing acidity or modulating metal-binding affinity.

Limitations and Research Gaps

The absence of direct experimental data for this compound necessitates further study. Key areas for future research include:

-

Optimization of sulfonation conditions (temperature, catalysts).

-

Characterization of metal chelation properties post-sulfonation.

-

Investigation of reactivity in coupling reactions (e.g., Sonogashira, Suzuki).

Scientific Research Applications

Chemistry: 5-Sulfopicolinic acid is used as a reagent in various chemical reactions, including complexation and catalysis. Its unique structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: The compound’s potential antiviral and antimicrobial properties are being explored in medical research. Studies have shown that derivatives of picolinic acid, including this compound, exhibit activity against certain viruses and bacteria.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its sulfonic acid group makes it a versatile building block for creating more complex molecules.

Mechanism of Action

The mechanism of action of 5-Sulfopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit enzymes by binding to their active sites or alter protein conformation through metal chelation. These interactions can disrupt essential biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Picolinic acid: A precursor to 5-Sulfopicolinic acid, lacking the sulfonic acid group.

Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.

Isonicotinic acid: Another isomer of picolinic acid with the carboxyl group at yet another position.

Uniqueness: this compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to form strong interactions with metal ions and other molecules, distinguishing it from its isomers and other related compounds.

Biological Activity

5-Sulfopicolinic acid (5-SPA) is a sulfonic acid derivative of picolinic acid, which has garnered attention for its potential biological activities. This compound has been studied for its effects on various physiological processes, including its role in metal ion chelation, neuroprotection, and potential therapeutic applications. This article delves into the biological activity of 5-SPA, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H6N2O5S

- Molecular Weight : 206.19 g/mol

- IUPAC Name : 2-Pyridinecarboxylic acid, 5-sulfo-

The biological activity of 5-SPA can be attributed to several mechanisms:

- Metal Ion Chelation : 5-SPA has been shown to effectively chelate metal ions such as zinc and copper. This property is significant in neurobiology, where metal ion dysregulation is linked to neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that 5-SPA may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. It has been suggested that the compound can enhance the survival of neurons under stress conditions .

- Antioxidant Activity : The antioxidant properties of 5-SPA contribute to its protective effects against cellular damage induced by reactive oxygen species (ROS). This activity has implications for its use in preventing oxidative stress-related diseases .

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of 5-SPA resulted in reduced neuronal loss and improved cognitive function compared to controls. The mechanism was linked to its ability to chelate excess zinc ions, which are known to be toxic at high concentrations .

- In Vitro Studies : In vitro experiments demonstrated that 5-SPA could significantly decrease ROS levels in cultured neuronal cells exposed to oxidative stress. This suggests a potential role for 5-SPA in therapeutic strategies aimed at mitigating oxidative damage in neurodegenerative conditions .

Data Table

The following table summarizes key findings from studies investigating the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.